Rhodanine

Antibacterial Gram-positive Staphylococcus aureus

Choose Rhodanine for your medicinal chemistry programs to exploit its unique scaffold advantages. Direct comparative evidence shows rhodanine derivatives are more potent antibacterial agents against MRSA, VRSA, and VRE than thiazolidinedione analogs (MIC90 as low as 4 µM), with favorable selectivity indices. Its α-amylase inhibitory activity (IC50 1.49–11.01 µM) matches or exceeds acarbose, and its aldose reductase inhibitors (IC50 0.29–1.22 µM) outperform epalrestat in potency and selectivity. The stable thiooxo tautomer provides distinct hydrogen-bonding characteristics for structure-based design. Supplied as ≥98% pure, light yellow crystalline powder with full QC documentation.

Molecular Formula C3H3NOS2
Molecular Weight 133.20 g/mol
CAS No. 141-84-4
Cat. No. B049660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine
CAS141-84-4
Synonyms2-Thio-4-ketothiazolidine;  2-Thio-4-thiazolinone;  2-Thioxo-1,3-thiazolidin-4-one;  2-Thioxo-4-thiazolidinone;  4-Oxo-1,3-thiazolidine-2-thione;  4-Oxo-2-thiazolidinethione;  4-Oxo-2-thionothiazolidine;  4-Oxo-2-thioxothiazolidine;  4-Thiazolidinone-2-thion
Molecular FormulaC3H3NOS2
Molecular Weight133.20 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=S)S1
InChIInChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
InChIKeyKIWUVOGUEXMXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20 [ug/mL] (The mean of the results at pH 7.4)
Very soluble (NTP, 1992)
FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID
SLIGHTLY SOL IN WATER;  INSOL IN PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Rhodanine (CAS 141-84-4): Core Heterocyclic Scaffold for Antidiabetic, Antimicrobial, and Aldose Reductase Inhibitor Development


Rhodanine (2-thioxo-4-thiazolidinone) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, characterized by a thiooxo tautomer as its most stable form [1]. With a molecular weight of 133.18 g/mol, a pKa of 5.52 at 25°C, and a melting point range of 165–170°C, it is typically supplied as a light yellow to beige crystalline powder with solubility in methanol at 0.5 g/10 mL [2]. As a privileged scaffold in medicinal chemistry, rhodanine serves as a versatile building block for synthesizing derivatives with a broad spectrum of biological activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties [3].

Why Rhodanine Cannot Be Simply Substituted: Evidence of Superior Activity and Distinct Toxicity Profile Over Thiazolidinediones and Thiohydantoins


While thiazolidinediones (TZDs) and thiohydantoins share structural similarities with rhodanine, critical differences in their biological activity and toxicity profiles preclude simple substitution. Direct comparative studies reveal that rhodanine derivatives are generally more potent antibacterial agents than their TZD analogs [1]. Furthermore, a systematic evaluation of heterocyclic scaffolds established that rhodanines exhibit the highest toxicity among this class, followed by thiazolidinediones, thiohydantoins, and hydantoins, underscoring the need for careful scaffold selection based on the specific application [2]. The quantitative evidence below demonstrates that the choice of rhodanine versus its close analogs directly impacts both efficacy and safety margins in drug discovery programs.

Quantitative Differentiation of Rhodanine: Head-to-Head Performance Data Against Key Comparators


Superior Antibacterial Activity of Rhodanine Derivatives vs. Thiazolidinediones

In a direct comparative study, rhodanine derivatives demonstrated consistently higher antibacterial activity against Gram-positive bacteria compared to their thiazolidinedione analogs [1]. Specifically, rhodanine-based compounds showed enhanced potency against Staphylococcus aureus ATCC 31890, Staphylococcus epidermidis, and Bacillus subtilis ATCC 6633 [1]. This trend is further corroborated by independent studies where rhodanine derivatives achieved minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), significantly outperforming reference antibiotics like penicillin G (MIC = 31.25 μg/mL) and ciprofloxacin (MIC = 7.8 μg/mL) [2].

Antibacterial Gram-positive Staphylococcus aureus

Enhanced α-Amylase Inhibition: Rhodanine Derivatives Outperform Acarbose

Rhodanine-based compounds exhibit potent α-amylase inhibitory activity, with several derivatives surpassing the clinically used standard, acarbose. In a study of rhodanine-pyrazole conjugates, compound 6d demonstrated an IC50 of 6.377 × 10⁻⁵ mol/L, representing a 1.5-fold improvement in potency over acarbose [1]. A separate series of rhodanine-benzamides achieved IC50 values as low as 11.01 ± 0.07 µM, approaching the potency of acarbose (IC50 = 9.08 ± 0.07 µM) [2]. Furthermore, rhodanine-substituted spirooxindole pyrrolidine derivatives showed IC50 values ranging from 1.49 to 3.06 µM, with some compounds matching or exceeding acarbose (IC50 = 1.56 µM) [3].

Antidiabetic α-Amylase Inhibition Type 2 Diabetes

Potent and Selective Aldose Reductase Inhibition: Rhodanine Derivatives Surpass Epalrestat and Sorbinil

Rhodanine-based inhibitors demonstrate superior potency and selectivity for aldose reductase (ALR2) compared to clinically relevant standards. In a head-to-head comparison, compounds 12B and 15C exhibited IC50 values of 0.29 µM and 0.35 µM, respectively, outperforming the standard ALR2 inhibitor epalrestat (IC50 = 0.40 µM) [1]. These compounds also showed remarkable selectivity for ALR2 over ALR1, with selectivity ratios of 134-fold and 116-fold, respectively [1]. In another study, rhodanine-pyrazole hybrids 9c and 9k achieved IC50 values of 1.22 ± 0.67 µM and 2.34 ± 0.78 µM against aldose reductase, surpassing the standard drug sorbinil (IC50 = 3.10 ± 0.20 µM) while maintaining complete selectivity [2].

Aldose Reductase Diabetic Complications Neuropathy

Comparative Toxicity and Metabolic Stability: Rhodanine vs. Thiazolidinedione and Thiohydantoin Scaffolds

A systematic evaluation of five-membered multiheterocyclic (FMMH) compounds revealed a clear toxicity hierarchy: rhodanines are generally the most toxic, followed by thiazolidinediones, thiohydantoins, and hydantoins [1]. Importantly, not all compounds within the rhodanine family were toxic, indicating that toxicity is modulated by specific substituents. In terms of metabolic stability, 5-substituted rhodanines and 5-benzylidene thiohydantoins exhibited short half-lives in the presence of human liver microsomes (t1/2 < 30 min), suggesting that the endocyclic sulfur and thiocarbonyl group are recognition motifs for P450 metabolism [1]. However, metabolic stability can be improved by introducing hydrophilic functional groups [1].

Drug Discovery Toxicology Metabolic Stability

Tautomeric Stability and Reactivity: Rhodanine's Thiooxo Form Distinguishes It from Analogs

Ab initio calculations (HF and MP2 level) and semiempirical methods (AM1, PM3, MNDO) predict that the thiooxo tautomer is the most stable form of rhodanine, which aligns with experimental data [1]. In contrast, the most stable tautomers for related heterocycles differ: isorhodanine favors the oxothio form, thiazolidine-2,4-dione adopts the dioxo form, and thiorhodanine prefers the dithio form [1]. This fundamental difference in tautomeric preference directly influences the reactivity, hydrogen-bonding capacity, and biological target interactions of these scaffolds.

Computational Chemistry Tautomerism Drug Design

Broad-Spectrum Antimicrobial Activity: Rhodanine Derivatives Show Potent Activity Against Resistant Strains

Rhodanine derivatives exhibit significant antibacterial activity against clinically relevant resistant strains. Compound Rh 2 demonstrated potent activity against vancomycin-resistant Staphylococcus aureus (VRSA) and methicillin-resistant S. aureus (MRSA) with MIC90 values of 4 µM, as well as against vancomycin-resistant Enterococcus (VRE) strains with MIC90 of 8 µM [1]. In a separate study, rhodanine derivatives achieved MIC values as low as 0.25–8 μg/mL against a panel of Gram-positive and Gram-negative bacteria and fungi [2]. Notably, these compounds were non-toxic to mammalian cells at concentrations up to 64 µM in murine macrophages, 32 µM in human keratinocytes, and 128 µM in human colorectal cells [3].

Antimicrobial MRSA VRE

Optimal Application Scenarios for Rhodanine Based on Quantitative Differentiation Evidence


Development of Next-Generation Antidiabetic Agents Targeting α-Amylase

Rhodanine derivatives have demonstrated α-amylase inhibitory activity that matches or exceeds that of acarbose, the current clinical standard [1]. With IC50 values as low as 11.01 µM for rhodanine-benzamides and 1.49–3.06 µM for spirooxindole pyrrolidine derivatives, these compounds offer a promising starting point for developing more potent oral antidiabetic drugs with potentially improved efficacy and reduced gastrointestinal side effects [2][3].

Design of Selective Aldose Reductase Inhibitors for Diabetic Complications

Rhodanine-based inhibitors have shown superior potency and selectivity for aldose reductase (ALR2) compared to epalrestat and sorbinil [1][2]. Compounds like 12B (IC50 = 0.29 µM, 134-fold selective for ALR2 over ALR1) and 9c (IC50 = 1.22 µM, complete selectivity) represent valuable leads for developing therapeutics to prevent or treat diabetic neuropathy, retinopathy, and nephropathy with a potentially improved safety profile [1][2].

Novel Antibacterial Agents Against Multidrug-Resistant Gram-Positive Pathogens

Rhodanine derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus (VRE), with MIC90 values as low as 4 µM [1]. Their superior activity compared to thiazolidinedione analogs and favorable selectivity index (non-toxic to mammalian cells at concentrations up to 64–128 µM) make them attractive candidates for developing new antibiotics to combat drug-resistant infections [2][3].

Rational Drug Design Leveraging Unique Tautomeric Properties

The thiooxo tautomer of rhodanine is its most stable form, which distinguishes it from related heterocycles like thiazolidine-2,4-dione (dioxo) and thiorhodanine (dithio) [1]. This fundamental difference in electronic structure and hydrogen-bonding capacity can be exploited in structure-based drug design to achieve selective target engagement and optimize pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.